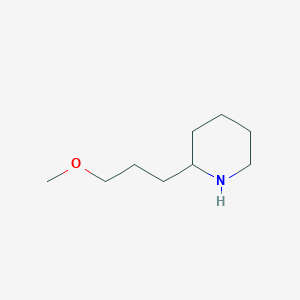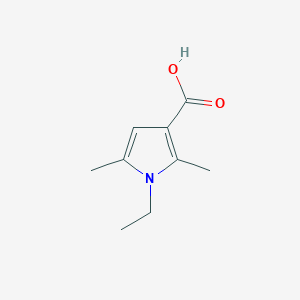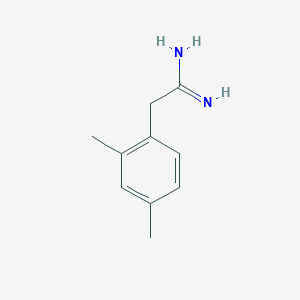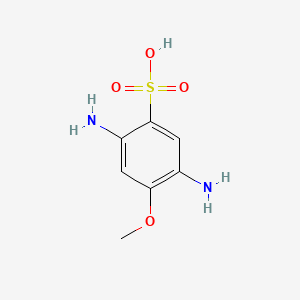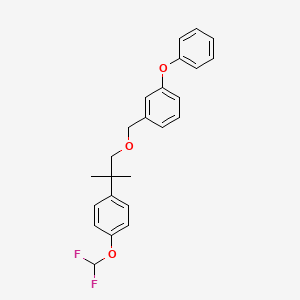
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether
描述
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether (3PB-DFME) is an ether compound that has been studied for its potential applications in a variety of scientific fields. 3PB-DFME is an ether derivative that has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential effects on the biochemical and physiological processes of living organisms.
科学研究应用
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, and has been studied for its potential effects on the biochemical and physiological processes of living organisms. 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has also been used as a catalyst in the synthesis of various organic compounds, and has been studied for its potential applications in organic chemistry.
作用机制
The mechanism of action of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is not yet fully understood. However, it is believed that 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether acts as a proton acceptor, which allows it to form hydrogen bonds with other molecules. This allows 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether to interact with a variety of molecules, including proteins, enzymes, and other biological molecules. This interaction can result in a variety of effects, including changes in the structure and function of proteins and enzymes, as well as changes in the biochemical and physiological processes of living organisms.
Biochemical and Physiological Effects
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been studied for its potential effects on the biochemical and physiological processes of living organisms. It has been shown to interact with a variety of proteins and enzymes, resulting in changes in their structure and function. It has also been shown to interact with other biological molecules, resulting in changes in the biochemical and physiological processes of living organisms. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has been shown to have an effect on the immune system, resulting in an increase in the production of certain cytokines.
实验室实验的优点和局限性
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is relatively non-toxic and has low solubility in water, making it suitable for use in a variety of biological experiments. However, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether has some limitations for laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is not very stable in the presence of light and heat, making it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for the study of 3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether. One potential direction is the study of its effects on the biochemical and physiological processes of living organisms. This could include studies of its effects on the immune system, its effects on the structure and function of proteins and enzymes, and its effects on other biological molecules. Another potential direction is the study of its potential applications in organic chemistry. This could include studies of its use as a reagent in the synthesis of various compounds, its use as a catalyst in the synthesis of various compounds, and its potential use as a drug. Finally, another potential direction is the study of its potential toxicity and its potential side effects. This could include studies of its potential effects on the human body, its potential interactions with other drugs, and its potential long-term effects.
属性
IUPAC Name |
1-(difluoromethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2O3/c1-24(2,19-11-13-21(14-12-19)29-23(25)26)17-27-16-18-7-6-10-22(15-18)28-20-8-4-3-5-9-20/h3-15,23H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPFXTQJTZVUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230676 | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether | |
CAS RN |
80843-70-5 | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080843705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-((2-(4-(difluoromethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



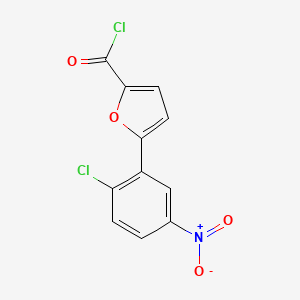
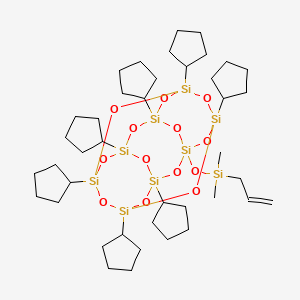


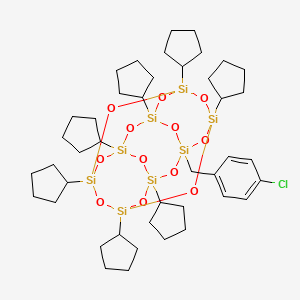
![N,N-Diethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1622154.png)
